molecular formula C13H22O B1662035 Geranylacetone CAS No. 689-67-8

Geranylacetone

Cat. No. B1662035
CAS RN: 689-67-8
M. Wt: 194.31 g/mol
InChI Key: HNZUNIKWNYHEJJ-UHFFFAOYSA-N
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Patent
US04028386

Procedure details

9.45 g of diethyl carbonate and 7.8 g of 6,10-dimethyl- 2-oxo-5,9-undecadiene were added to a suspension of 3.84g of sodium hydride in a 50% oil suspension in 40 ml of benzene and the mixture was refluxed for 21/2 hours and then cooled. The mixture was poured into dilute hydrochloric acid and was then extracted with ethyl acetate. The organic phase was washed with water, dried over sodium sulfate and evaporated to dryness. The residue was chromatographed over silica and was eluted with benzene to obtain 3.96 g of ethyl 7,11-dimethyl- 3-oxo-6,10-dodecadienoate in the form of a yellow oil which was used as is for the next step.
Quantity
9.45 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
3.84 g
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=[O:8])([O:5][CH2:6][CH3:7])OCC.[CH3:9][C:10]([CH2:17][CH2:18][CH:19]=[C:20]([CH3:22])[CH3:21])=[CH:11][CH2:12][CH2:13][C:14](=[O:16])[CH3:15].[H-].[Na+].Cl>C1C=CC=CC=1>[CH3:9][C:10]([CH2:17][CH2:18][CH:19]=[C:20]([CH3:22])[CH3:21])=[CH:11][CH2:12][CH2:13][C:14](=[O:16])[CH2:15][C:1]([O:5][CH2:6][CH3:7])=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
9.45 g
Type
reactant
Smiles
C(OCC)(OCC)=O
Name
Quantity
7.8 g
Type
reactant
Smiles
CC(=CCCC(C)=O)CCC=C(C)C
Name
Quantity
3.84 g
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 21/2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
was then extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica
WASH
Type
WASH
Details
was eluted with benzene

Outcomes

Product
Name
Type
product
Smiles
CC(=CCCC(CC(=O)OCC)=O)CCC=C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.96 g
YIELD: CALCULATEDPERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.